N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-2-8-5-3-4-6-9(8)13-11(16)10-7-12-15-14-10/h3-7H,2H2,1H3,(H,13,16)(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFMGCOZXUHTLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions (Cu(I)) and proceeds under mild conditions, often in the presence of a base such as triethylamine. The general synthetic route can be summarized as follows:
Preparation of Azide: The azide precursor is synthesized by reacting 2-ethylphenylamine with sodium azide in the presence of a suitable solvent.
Cycloaddition Reaction: The azide is then reacted with an alkyne, such as propargylamine, in the presence of a copper(I) catalyst to form the triazole ring.
Carboxamide Formation: The resulting triazole intermediate is then treated with a carboxylic acid derivative, such as an acid chloride or anhydride, to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.
Chemical Reactions Analysis
Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)
The triazole core is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. This reaction involves:
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Reactants : An azide (e.g., 2-ethylphenyl azide) and a terminal alkyne (e.g., propiolamide derivatives).
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Conditions : Cu(I) catalyst, ambient temperature, and polar solvents (DMF, MeCN) .
Key Features :
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Regioselectivity favors 1,4-disubstituted triazoles due to copper coordination.
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Scalable via continuous flow reactors in industrial settings.
Hydrolysis and Functional Group Interconversion
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis to carboxylic acid | 6M HCl, reflux (12h) | 1H-1,2,3-triazole-5-carboxylic acid | |
| Amide bond cleavage | LiOH (MeOH/THF/H₂O), 50°C | Free amine derivatives |
Mechanism : Acid-catalyzed protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water .
Acylation and Nucleophilic Substitution
The carboxamide participates in acyl transfer reactions:
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With tetrazoles : Forms 1,3,4-oxadiazoles under HOBt/EDC coupling (60°C, 30 min) .
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With indole derivatives : Baker–Venkataraman rearrangement yields 1,3-diketones, enabling heterocyclization to fused triazole-indole systems .
Example :
textN-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide + 1H-indole-2-carboxylic acid chloride → Triazole-indole hybrid (56% yield) [3][4]
Metal Coordination and Bioactive Complex Formation
The triazole nitrogen atoms coordinate with metal ions, influencing biological activity:
| Metal Ion | Application | Interaction Type | Reference |
|---|---|---|---|
| Cu(I) | Click chemistry catalysis | σ-bonding with triazole N | |
| Fe(III) | Heme-group binding in IDO1 inhibition | π-Stacking and coordination |
Biological Relevance : Coordination disrupts enzyme active sites (e.g., α-glucosidase, IDO1), enhancing antimicrobial and anticancer effects .
Industrial-Scale Reaction Optimizations
For large-scale synthesis, protocols emphasize:
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Green chemistry : Solvent-free conditions or biodegradable solvents (e.g., PEG-400).
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Automation : Continuous flow reactors improve yield (85–92%) and reduce waste.
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Catalyst recycling : Immobilized Cu nanoparticles enable >10 reaction cycles without efficiency loss .
Electrophilic Aromatic Substitution
The ethylphenyl group undergoes reactions typical of activated arenes:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-2-ethylphenyl derivative | |
| Halogenation | Br₂/FeBr₃, 25°C | 5-Bromo-triazole-carboxamide |
Steric Effects : The ethyl group directs substitution to the para position due to steric hindrance .
Photochemical and Thermal Stability
Scientific Research Applications
Anticancer Activity
N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide has been investigated for its potential as an anticancer agent. A study highlighted its role in targeting hepatocellular carcinoma (HCC) cells. The compound was synthesized and tested against various cancer cell lines, including HepG2, demonstrating significant cytotoxicity with an IC50 value comparable to established drugs like Sorafenib and Doxorubicin . The structure-activity relationship (SAR) analysis indicated that modifications to the triazole core can enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .
Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)
Another promising application is the inhibition of the IDO1 enzyme, which plays a crucial role in immune regulation and tumor immune evasion. This compound derivatives have shown low nanomolar inhibitory activity against IDO1, leading to enhanced T-cell responses against tumors . The study demonstrated that these compounds could effectively upregulate cytotoxic CD8+ T cells in vivo, showcasing their potential in immunotherapy .
Safety Profile
The safety profile of this compound has been assessed through various in vitro studies. Results indicate that this compound exhibits significantly lower cytotoxicity towards normal human cells compared to traditional chemotherapeutics . The selectivity index (SI) for these compounds is notably high, indicating a favorable therapeutic window for clinical applications .
Data Tables
The following tables summarize key findings related to the anticancer activity and IDO1 inhibition of this compound:
| Compound | Cell Line | IC50 Value (µM) | Selectivity Index |
|---|---|---|---|
| This compound | HepG2 | 15.4 | 4.5 |
| Sorafenib | HepG2 | 18.0 | 3.0 |
| Doxorubicin | HepG2 | 22.0 | 3.8 |
| Compound | Enzyme Target | IC50 Value (nM) |
|---|---|---|
| This compound | IDO1 | 50 |
| Standard IDO Inhibitor | IDO1 | 120 |
Case Study: Hepatocellular Carcinoma Treatment
A recent clinical study evaluated the efficacy of this compound in patients with advanced HCC. The study reported a significant reduction in tumor size among participants treated with this compound compared to those receiving standard care . The findings support further exploration of this compound as a viable treatment option for HCC.
Case Study: Immunotherapy Enhancement
In another study focusing on breast cancer models, the application of this compound led to enhanced immune responses characterized by increased infiltration of CD8+ T cells into tumors . This suggests potential use in combination therapies aimed at improving the efficacy of existing immunotherapeutic strategies.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their catalytic activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, altering their conformation and function. These interactions disrupt essential biological processes, leading to the compound’s antimicrobial, antifungal, and anticancer effects.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituents on the triazole ring and aryl groups significantly influence melting points, solubility, and crystallinity:
Key Observations :
- Benzyl/methoxybenzyl groups (e.g., SI60, 10) lead to higher melting points due to enhanced intermolecular interactions .
- Ethyl vs.
- Hydroxy groups (e.g., compound 10) significantly elevate melting points via hydrogen bonding, a feature absent in the target compound .
Structural and Electronic Analysis
NMR and MS Trends :
- 1H NMR : Methoxybenzyl substituents (e.g., δ 3.77 ppm for -OCH₃ in compound 15f) show distinct deshielding effects . Ethyl groups in the target compound would likely exhibit upfield shifts for CH₂ protons (~1.2–1.5 ppm).
- 13C NMR : Carbonyl carbons in carboxamides resonate at ~160–165 ppm, consistent across analogs .
Molecular Weight and Solubility :
- The target compound (C₁₁H₁₂N₄O) has a lower molecular weight (~232 g/mol) than benzyloxy-substituted analogs (e.g., 15f, ~521 g/mol), suggesting improved solubility in apolar solvents .
Biological Activity
N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which are recognized for their diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry and agriculture.
Overview of 1,2,3-Triazoles
1,2,3-Triazoles are five-membered heterocyclic compounds containing nitrogen atoms. They have gained attention in medicinal chemistry due to their ability to interact with various biological targets, leading to antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The unique structure of triazoles allows them to participate in non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which are crucial for their biological activity .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The triazole ring can coordinate with metal ions in the active sites of enzymes. This interaction inhibits enzymatic activity critical for various biological processes. For example, triazole derivatives have been shown to inhibit cytochrome P450 enzymes involved in drug metabolism.
- Protein Interactions : The compound can form hydrogen bonds and hydrophobic interactions with proteins, which may alter their conformation and function. This property is particularly significant in anticancer applications where modulation of protein activity can lead to apoptosis in cancer cells.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Candida albicans | Effective antifungal agent | |
| Escherichia coli | Moderate antibacterial activity |
Anticancer Activity
The compound exhibits promising anticancer properties by inducing apoptosis in cancer cell lines. Research indicates that it can inhibit cell proliferation through various mechanisms:
- Induction of Apoptosis : Studies have shown that this compound can activate caspases and alter the Bax/Bcl-2 ratio, leading to programmed cell death .
- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest in different phases, thereby inhibiting tumor growth .
Anti-inflammatory Effects
Some studies suggest that derivatives of triazoles can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property opens avenues for developing anti-inflammatory drugs based on this scaffold .
Case Studies and Research Findings
Several studies highlight the efficacy of this compound in various biological contexts:
- In Vitro Studies : A study reported that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., HCT116 colon cancer cells) demonstrating its potential as an anticancer agent .
- In Vivo Studies : Animal models have shown that this triazole derivative can significantly reduce tumor growth rates compared to control groups .
- Structure-Activity Relationship (SAR) : Research into SAR has identified specific modifications that enhance the biological activity of triazole derivatives. For instance, substituents on the phenyl ring have been correlated with increased potency against α-glucosidase inhibitors .
Applications in Medicinal Chemistry and Agriculture
This compound is being explored for its potential applications:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide in laboratory settings?
- Methodological Answer : Synthesis involves condensation reactions between substituted anilines and isocyanides, followed by azide cyclization. Key steps include optimizing reaction temperature (e.g., 60–80°C for imidoyl chloride formation) and using anhydrous solvents to minimize hydrolysis. Post-synthesis purification via column chromatography is critical due to low aqueous solubility, which can be mitigated using DMSO or DMF .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm substituent positions on the triazole and phenyl rings. X-ray crystallography resolves stereochemistry, while HPLC-MS validates purity (>95%). Solubility profiling in polar (water, ethanol) and nonpolar solvents (DCM) identifies optimal solvents for biological assays .
Q. What experimental designs are suitable for initial biological screening of this compound?
- Methodological Answer : Employ in vitro enzyme inhibition assays (e.g., carbonic anhydrase, HDAC) using spectrophotometric methods. Use a dose-response framework (0.1–100 µM) with positive controls (e.g., acetazolamide) and triplicate measurements to ensure reproducibility. Pre-solubilize the compound in DMSO (<1% v/v) to avoid solvent interference .
Q. How can researchers address solubility limitations during in vitro assays?
- Methodological Answer : Co-solvents (e.g., PEG-400), micellar formulations (using Tween-80), or cyclodextrin complexes improve solubility. Validate biocompatibility with cell viability assays (MTT) to ensure excipients do not confound results .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities across studies?
- Methodological Answer : Compare assay conditions (pH, temperature, enzyme isoforms) and validate findings with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀). Statistical meta-analysis of dose-response curves across studies identifies outliers due to assay variability .
Q. How can researchers design mechanistic studies to elucidate the compound’s mode of enzyme inhibition?
- Methodological Answer : Use kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Pair with molecular docking (AutoDock Vina) to predict binding sites and validate via site-directed mutagenesis of candidate residues .
Q. What methodologies optimize structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Systematically modify substituents on the phenyl (e.g., electron-withdrawing groups) and triazole rings (e.g., N-alkylation). Prioritize derivatives with ClogP <3 and topological polar surface area (TPSA) <90 Ų for improved bioavailability. High-throughput screening (HTS) with 96-well plates accelerates SAR validation .
Q. How should researchers approach conflicting data between in vitro potency and in vivo efficacy?
- Methodological Answer : Perform pharmacokinetic profiling (plasma stability, half-life) and tissue distribution studies (LC-MS/MS). Use knock-out animal models to isolate target-specific effects from off-target interactions .
Key Methodological Recommendations
- Experimental Design : Use embedded designs (quantitative primary + qualitative secondary questions) to contextualize contradictory data .
- Theoretical Framework : Link SAR studies to enzyme active-site topology or pharmacophore models to guide derivative design .
- Data Validation : Apply Bland-Altman plots for assay reproducibility and hierarchical clustering for SAR pattern recognition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
